Naphthalene, 1-iodo-2-(methoxymethoxy)-
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Overview
Description
Preparation Methods
One common method involves the use of 1-bromo-2-methoxynaphthalene as a starting material . The bromine atom is replaced by an iodine atom through a halogen exchange reaction, often using reagents like sodium iodide in the presence of a suitable solvent . The methoxymethoxy group can be introduced via a reaction with methoxymethyl chloride under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Naphthalene, 1-iodo-2-(methoxymethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in coupling reactions such as the Stille reaction, where it reacts with organotin compounds to form biaryl compounds.
Scientific Research Applications
Naphthalene, 1-iodo-2-(methoxymethoxy)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Naphthalene, 1-iodo-2-(methoxymethoxy)- depends on its specific application. In chemical reactions, the iodine atom and methoxymethoxy group influence the reactivity and selectivity of the compound. The iodine atom can act as a leaving group in substitution reactions, while the methoxymethoxy group can stabilize intermediates through electron donation . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Naphthalene, 1-iodo-2-(methoxymethoxy)- can be compared with other naphthalene derivatives, such as:
1-Iodo-2-methoxynaphthalene: Similar structure but lacks the methoxymethoxy group, leading to different reactivity and applications.
1-Bromo-2-methoxynaphthalene: Contains a bromine atom instead of iodine, which affects its reactivity in substitution reactions.
2-Iodo-1-methoxynaphthalene: The positions of the iodine and methoxymethoxy groups are reversed, leading to different chemical properties and applications.
Properties
CAS No. |
112031-06-8 |
---|---|
Molecular Formula |
C12H11IO2 |
Molecular Weight |
314.12 g/mol |
IUPAC Name |
1-iodo-2-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C12H11IO2/c1-14-8-15-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,8H2,1H3 |
InChI Key |
LXRMALYLQWJSBB-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C2=CC=CC=C2C=C1)I |
Origin of Product |
United States |
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